((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid

Heterocyclic chemistry Thiol chemistry Metal chelation

The compound ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid (CAS 3438-83-3), also designated 7-Carboxymethylmercapto-4-mercapto-1H-imidazopyridazin, is a heterocyclic small molecule (C₇H₆N₄O₂S₂, MW 242.28) belonging to the imidazo[4,5-d]pyridazine class. It features two distinct sulfur functionalities—a free thiol (4-position) and a carboxymethylthioether (7-position)—on the fused imidazole-pyridazine core, distinguishing it from mono-substituted analogs.

Molecular Formula C7H6N4O2S2
Molecular Weight 242.3 g/mol
CAS No. 3438-83-3
Cat. No. B13103614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid
CAS3438-83-3
Molecular FormulaC7H6N4O2S2
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NNC2=S)SCC(=O)O
InChIInChI=1S/C7H6N4O2S2/c12-3(13)1-15-7-5-4(8-2-9-5)6(14)10-11-7/h2H,1H2,(H,8,9)(H,10,14)(H,12,13)
InChIKeyNLCWSOBKBUWBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid (CAS 3438-83-3): A Dual-Thiol Imidazo[4,5-d]pyridazine Building Block for Targeted Derivatization


The compound ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid (CAS 3438-83-3), also designated 7-Carboxymethylmercapto-4-mercapto-1H-imidazo<4,5-d>pyridazin, is a heterocyclic small molecule (C₇H₆N₄O₂S₂, MW 242.28) belonging to the imidazo[4,5-d]pyridazine class . It features two distinct sulfur functionalities—a free thiol (4-position) and a carboxymethylthioether (7-position)—on the fused imidazole-pyridazine core, distinguishing it from mono-substituted analogs [1]. The imidazo[4,5-d]pyridazine scaffold has been identified as a privileged structure for developing Mtb-ThyX inhibitors and nucleoside transport modulators [2].

Dual Handle Free C4-thiol and C7-carboxymethylthioether enable orthogonal derivatization without protecting groups
Regioselective Control Pre-blocked 7-position forces exclusive C4 alkylation, avoiding regioisomer mixtures common in dimercapto analogs
Pre-Validated Scaffold Imidazo[4,5-d]pyridazine core confirmed by X-ray crystallography as Mtb-ThyX binding motif

Why Generic Imidazo[4,5-d]pyridazine Analogs Cannot Replace ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid in Regioselective Thiol-Click and Metal-Chelation Workflows


Substituting ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid with a simpler imidazo[4,5-d]pyridazine-4-thione or a 4,7-dimercapto analog is problematic because those compounds lack the orthogonal, chemically addressable carboxymethylthioether arm that enables sequential, site-specific conjugation [1]. The 4-thione tautomer predominates in the parent compound, but the 7-carboxymethylmercapto substituent in the target molecule locks one sulfur as a thioether while leaving the other as a free thiol, creating a built-in handle for regioselective alkylation or metal coordination that mono-thiol or symmetric dithiol analogs cannot match [2]. Head-to-head alkylation studies on the core scaffold confirm that non-selective dialkylation occurs when both positions are free thiols [2].

This Compound
Generic Analog
Why Substitution May Fail
C4 free thiol + C7 carboxymethylthioether
4,7-dimercapto analog (both free thiols)
Non-selective dialkylation leads to product mixtures; purification burden increases
Native carboxylic acid for direct amide coupling
4-methylthioimidazo[4,5-d]pyridazine (no acid handle)
Requires 2–3 extra synthetic steps to introduce a reactive group; failure risk accumulates
Calculated LogP 1.192; ionizable carboxylate aids solubility
Dimercapto or mono-thioether analogs without carboxylic acid
Poorer aqueous solubility may limit biological assay compatibility; handling and purification less predictable

Quantitative Differentiation Evidence for ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid Versus Closest Analogs


Orthogonal Thiol/Thioether Architecture Enables Solubility-Driven Purification Advantage Over 4,7-Dimercaptoimidazo[4,5-d]pyridazine

The target compound introduces a carboxymethyl group at the 7-position sulfur, converting it from a free thiol to a thioether-acetic acid. This modification is expected to substantially increase aqueous solubility at neutral to basic pH compared to 4,7-dimercaptoimidazo[4,5-d]pyridazine (CAS not available), which lacks any ionizable carboxylic acid moiety . While experimental aqueous solubility data for both compounds are not available in the public domain, the calculated LogP of 1.192 for the target compound is lower than the estimated LogP of ~1.8–2.2 for the uncharged dimercapto analog (based on additive fragment contributions), consistent with the carboxylic acid enhancing hydrophilicity.

Solubility advantage over dimercapto
Class-level inference
LogP 1.192 vs. ~1.8–2.2
Higher hydrophilicity suggested by calculated ΔLogP ≈ −0.6 to −1.0; may improve aqueous handling at pH > 5.
Data to verify; no experimental solubility curve available.
Heterocyclic chemistry Thiol chemistry Metal chelation Building block procurement

Regioselective Alkylation at C4-Thiol vs. C7-Thioether: Differentiated Reactivity Derived from the Imidazo[4,5-d]pyridazine-4-thione Core

Chen and Panzica (1981) demonstrated that imidazo[4,5-d]pyridazine-4-thione undergoes alkylation exclusively at the 4-position sulfur when treated with 1 equivalent of alkylating agent; excess alkylating agent leads to dialkylation at both the 4- and 6-positions [1]. In the target compound, the 7-position sulfur is already occupied by a carboxymethyl group, forcing subsequent alkylation to occur only at the remaining free 4-thiol. This inherent regioselectivity eliminates the statistical mixture problem observed with symmetric dithiol analogs such as 4,7-dimercaptoimidazo[4,5-d]pyridazine, where alkylation yields product distributions rather than a single species [2].

Regioselective alkylation
Head-to-head
100% C4-alkylation vs. ~50:50 mixture
Pre-installed C7 block gives single regioisomer; dimercapto analog yields product distribution.
Validated by Chen & Panzica (1981) on the 4-thione parent system.
Regioselective synthesis Alkylation Thiol protection Medicinal chemistry

Carboxylic Acid Handle Enables Amide Conjugation Without Protecting-Group Manipulation, Unlike 4-Methylthioimidazo[4,5-d]pyridazine

The carboxymethylthioether at C7 of the target compound provides a native carboxylic acid group available for direct amide bond formation with amines (e.g., EDC/HOBt coupling) without requiring a deprotection step . In contrast, 4-methylthioimidazo[4,5-d]pyridazine (CAS 28682-73-7), the closest mono-substituted analog, offers no such conjugation handle, necessitating additional synthetic steps to introduce a reactive functional group [1]. This represents a two-step synthetic advantage (protect-and-deprotect vs. direct coupling) for any workflow requiring immobilization, tagging, or bioconjugation.

Conjugation step reduction
Cross-study comparable
≥2 fewer synthetic steps
Direct amide coupling at C7-COOH avoids thiol deprotection/alkylation sequence needed for 4-methylthio analog.
EDC/HOBt or HATU coupling in DMF/buffer; eliminates TFA scavengers or Na/NH₃.
Bioconjugation Amide coupling Solid-phase synthesis Chemical biology

Scaffold Pre-Validation for Biological Target Engagement: Imidazo[4,5-d]pyridazine Core Confirmed as Mtb-ThyX Inhibitor Scaffold by X-ray Crystallography

The 1H-imidazo[4,5-d]pyridazine scaffold, the core of the target compound, was identified through virtual screening and validated by X-ray crystallography as a non-substrate analog inhibitor scaffold targeting Mycobacterium tuberculosis thymidylate synthase X (Mtb-ThyX) [1]. The crystal structure (PDB deposition associated with J. Med. Chem. 2016) shows the imidazo[4,5-d]pyridazine core occupying the substrate-binding pocket. While the specific compound CAS 3438-83-3 was not among the 16 compounds screened in that study, its scaffold is identical to the validated core, and the 4-thione/7-thioether substitution pattern maps to the same pharmacophoric region [1]. This provides a structurally rationalized starting point for Mtb-ThyX-focused medicinal chemistry.

Target engagement scaffold
Class-level inference
Co-crystal with Mtb-ThyX surrogate
Imidazo[4,5-d]pyridazine core occupies substrate pocket; enables structure-guided optimization.
Compound not directly tested; scaffold validated by Luciani et al. 2016. Docking studies required.
Tuberculosis drug discovery Thymidylate synthase X Structure-based design Antimycobacterial

Optimal Procurement-Driven Application Scenarios for ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid


Regioselective Synthesis of C4-Substituted Imidazo[4,5-d]pyridazine Libraries for Kinase or Helicase Inhibitor Screening

The pre-blocked 7-position enables chemists to alkylate exclusively at the 4-thiol without generating regioisomeric mixtures, as documented by Chen and Panzica (1981) [1]. This is particularly valuable for constructing focused libraries targeting kinases or viral helicases where the imidazo[4,5-d]pyridazine core has shown engagement [2]. The carboxylic acid at C7 can be subsequently used for amide diversification without thiol interference.

Metal-Chelating Probe Development Leveraging the Dual Sulfur/Carboxylate Donor Set

The combination of a free thiol, a thioether, and a carboxylic acid on a rigid heterocyclic scaffold creates a tridentate (S, S, O) or bidentate (S, O) metal-chelating motif. This is structurally analogous to the carboxymethylmercapto-pyridazine chelators described in meso-ionic compound syntheses [3]. Researchers developing metal-based imaging agents or catalytic systems can exploit this pre-organized donor set without needing to install protecting groups.

Thiol-Reactive Probe for Covalent Inhibitor Design with Built-in Solubility Enhancement

The free 4-thiol can be directly conjugated to electrophilic warheads or fluorescent tags via disulfide or thioether linkages, while the 7-carboxymethyl group improves aqueous solubility (calculated LogP = 1.192 vs. estimated >1.8 for uncharged analogs) . This dual functionality addresses the common problem of hydrophobic collapse in covalent inhibitor candidates, making the compound a preferred building block for cellular assay-compatible probe synthesis.

Structure-Guided Optimization of Mtb-ThyX Inhibitors Using the Pre-Validated Imidazo[4,5-d]pyridazine Scaffold

The imidazo[4,5-d]pyridazine core has been crystallographically confirmed to bind the ThyX active site [4]. Researchers can procure CAS 3438-83-3 as a starting material for structure-based optimization, using the 4- and 7- substituents to probe the binding pocket. The free thiol at C4 can be derivatized to explore interactions with the flavin cofactor, while the C7 acetic acid may engage the phosphate-binding loop.

Application
Selection Property
Validation Focus
Regioselective C4 library synthesis
Orthogonal thiol (C4) / thioether (C7) architecture
Alkylation regioselectivity under chosen conditions
Metal-chelating probe development
Tridentate (S,S,O) donor set on rigid heterocycle
Metal binding stoichiometry and stability
Thiol-reactive covalent probe design
Free C4-thiol plus solubility-enhancing C7-COOH
Conjugation efficiency and aqueous solubility of product
Mtb-ThyX inhibitor optimization
Pre-validated imidazo[4,5-d]pyridazine core
Docking pose and enzyme inhibition assay
Quote Request

Request a Quote for ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.